Hexachloroacetone

Descripción general

Descripción

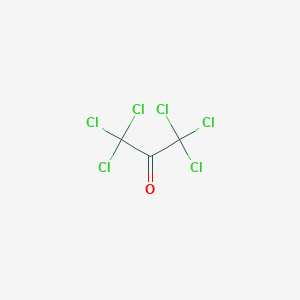

Hexachloroacetone (HCA; C₃Cl₆O, CAS 116-16-5) is a highly chlorinated ketone with a molecular weight of 264.75 g/mol. It is a colorless to pale yellow liquid with a boiling point of 204°C, a melting point of -3°C, and a density of 1.743 g/mL . HCA is slightly soluble in water but miscible with organic solvents like dichloromethane and ether. Its high chlorine content confers strong electron-withdrawing properties, making it a versatile precursor in organic synthesis, particularly for generating tetrachloro-substituted oxyallyl intermediates via reactions with phosphites (e.g., Perkow reaction) .

HCA is used in [4+3] cycloadditions with cyclic 1,3-dienes to form bicyclic ketones (e.g., bicyclo[3.2.1]octenones) . However, yields in these reactions are often moderate (40–50%) and require optimization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexachloroacetone is typically synthesized through the chlorination of acetone. The process involves the following steps :

Raw Material Preparation: Acetone and chlorine gas are the primary raw materials. Acetone should be of analytical purity, and chlorine gas should be of industrial grade.

Reaction Process:

Post-Treatment:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous addition of chlorine and acetone, with activated carbon as a catalyst, to achieve high yields of this compound .

Análisis De Reacciones Químicas

Decomposition in Dimethyl Sulfoxide (DMSO)

HCA undergoes spontaneous decomposition in DMSO at room temperature via a gem-diol hydrate intermediate. This reaction generates trichloroacetic acid (TCA) and trichloromethanide anions (CCl₃⁻), which form Meisenheimer adducts with 1,3,5-trinitrobenzene (TNB) (2:1 stoichiometry) .

Key findings :

-

Mechanism :

The rate-limiting step involves breakdown of the gem-diol hydrate .

-

Kinetics :

Parameter Value/Observation Rate enhancement Marked increase with H₂O Rate suppression Slight decrease with acid Activation entropy (ΔS‡) Large negative value Relative rate (vs. TCA) Slower due to ΔS‡ effects

This decomposition pathway is critical for generating reactive intermediates in nucleophilic aromatic substitution reactions .

Alcoholysis to Carbonates and Chloroform

HCA reacts with alcohols to produce chlorinated carbonates and chloroform, a reaction leveraged in industrial syntheses .

Example reaction :

Optimized conditions :

-

Catalyst : Activated carbon (0.05–30% by mass)

-

Temperature : 110–155°C

-

Solvent : this compound (self-sustaining system)

| Example | Yield of HCA (%) | Total Yield of Chloroacetones (%) | High-Boiling Byproducts (%) |

|---|---|---|---|

| 1 | 94 | 99 | 0.4 |

| 2 | 98.4 | 99.6 | 1.0 |

This method achieves near-quantitative yields with minimal byproducts, enabling scalable production of fluorinated precursors .

Fluorination to Hexafluoroacetone

HCA serves as a precursor for hexafluoroacetone (HFA) via liquid-phase fluorination, a critical step in synthesizing thermally stable polymers and pharmaceuticals .

Reaction pathway :

Industrial relevance :

-

Solvent utility : HCA acts as a solvent in chlorination reactions, enhancing selectivity for polychlorinated compounds.

-

Byproduct management : Hydrogen chloride (HCl) generated during reactions is absorbed using NaOH scrubbing systems .

Chlorination Reactions

HCA participates in radical chlorination processes, often mediated by activated carbon. For example, it facilitates the conversion of acetone to higher chloroacetones under controlled Cl₂ flow .

Critical parameters :

| Variable | Optimal Range | Impact on Reaction |

|---|---|---|

| Cl₂/HCA molar ratio | 0.83–1.67 | Higher ratios improve HCA purity |

| Activated carbon | 0.1–20% by mass | Enhances reaction rate |

| Retention time | 10–1,000 minutes | Balances productivity vs. yield |

Stability and Hazardous Decomposition

While HCA is stable under standard conditions (pH 3.5 in H₂O ), thermal degradation above 113°C releases toxic gases (e.g., HCl, phosgene) .

Safety protocols :

Aplicaciones Científicas De Investigación

Chemical Synthesis

Hexachloroacetone as a Precursor

HCA serves as a precursor in the synthesis of other chlorinated compounds. It is particularly noted for its role in the production of tetrachloro-substituted products through chlorination reactions. The compound can be formed as a by-product during the chlorination of acetone, which is an important process in organic synthesis .

Table 1: Synthesis Reactions Involving this compound

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| Chlorination | Acetone + Chlorine | This compound | |

| Dehalogenation | This compound + Reducing Agent | Tetrachlorinated Compound |

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that HCA may have biological activity, including insect repellent properties. Its structure allows for selective reactions that can lead to the development of new pharmaceutical agents .

Toxicological Studies

A significant area of research involves understanding the toxicity and reproductive effects of HCA. A study conducted by the National Toxicology Program evaluated its effects on reproductive health in rats. Results showed that while HCA did not affect male reproductive functions, it exhibited potential reproductive toxicity in females at higher concentrations (400 ppm), suggesting a need for further investigation into its safety profile .

Table 2: Toxicological Findings Related to this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Reproductive Toxicity | Inhibition of ovulation at high doses | |

| General Toxicity | Decreased water consumption without general toxicity |

Assessment of Ecotoxicity

The environmental impact of this compound has also been a subject of study, particularly concerning its persistence and bioaccumulation potential. Research indicates that HCA's chlorinated nature may pose risks to aquatic life, necessitating assessments under various environmental conditions .

Mecanismo De Acción

Hexachloroacetone functions as a trichloroacetylating agent, similar to trichloroacetyl chloride . It reacts with nucleophiles to form trichloroacetylated products. The exact molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and proteins in biological systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pentachloroacetone (PCA; C₃Cl₅O)

Data Comparison :

| Property | HCA | PCA |

|---|---|---|

| Molecular Formula | C₃Cl₆O | C₃Cl₅O |

| Molecular Weight (g/mol) | 264.75 | 229.28 |

| Boiling Point (°C) | 204 | ~180 (estimated) |

| Cycloaddition Yield | 40–50% (unoptimized) | 45–49% (optimized) |

| Key Application | Oxyallyl intermediates | Favorskii rearrangements |

Hexafluoroacetone (HFA; C₃F₆O)

Data Comparison :

| Property | HCA | HFA |

|---|---|---|

| State at RT | Liquid | Gas |

| Boiling Point (°C) | 204 | -27 |

| Key Reaction | [4+3] Cycloaddition | Polymerization |

| Toxicity | Harmful (Category 4) | Severe (Acute Toxicity) |

Trichloroacetone (TCA; C₃Cl₃O)

Reaction Pathways

- HCA : Forms tetrachloro-oxyallyl intermediates via Perkow reaction with trialkyl phosphites. These intermediates undergo [4+3] cycloadditions with dienes (e.g., furans) to yield bicyclic ketones .

- PCA : Generates analogous intermediates but with reduced steric hindrance, enabling higher yields in spirocyclic compound synthesis .

- HFA : Lacks sufficient electrophilicity for cycloadditions but participates in fluoride-mediated couplings .

Optimization Challenges

- HCA: Requires fluorinated alcohols (e.g., TFE) to stabilize intermediates; substituting with ethanol abolishes reactivity .

- PCA: Compatible with diverse bases (e.g., NaTFE, LiClO₄) but generates resinous byproducts in some conditions .

Actividad Biológica

Hexachloroacetone (HCA), a chlorinated organic compound, has garnered attention for its various biological activities and applications in chemical synthesis. This article delves into the biological properties, mechanisms of action, and potential applications of HCA, supported by research findings and case studies.

This compound is a ketone with the molecular formula C₃Cl₆O. It is characterized by six chlorine atoms attached to the acetone backbone, which significantly influences its reactivity and biological interactions. The compound is primarily used as an intermediate in the synthesis of other chemicals and as a reagent in various organic reactions .

Toxicity and Irritation

HCA exhibits notable toxicity, particularly through dermal exposure and inhalation. It is classified as an irritant to skin and eyes, with potential harmful effects upon ingestion . The compound undergoes hydrolysis in water or rapid degradation in alkaline conditions, leading to the formation of trichloroacetic acid (TCA), which is also biologically active and poses health risks .

Insect Repellent Properties

Research indicates that HCA derivatives can serve as effective insect repellents. A study highlighted the synthesis of enol phosphates from HCA that demonstrated repellent activity against various insect species. This property stems from the structural modifications during chemical reactions involving HCA, where specific derivatives exhibit enhanced biological effects .

The biological activity of HCA can be attributed to several mechanisms:

- Enzyme Inhibition : HCA has been shown to inhibit certain enzymes, which may contribute to its toxicity. The chlorinated structure interferes with enzyme function, impacting metabolic pathways in organisms.

- Reactive Intermediate Formation : During chemical reactions, HCA can generate reactive intermediates that may interact with biological macromolecules (e.g., proteins, nucleic acids), potentially leading to cytotoxic effects.

- Hydrolysis Products : The hydrolysis of HCA produces trichloroacetic acid, which has been studied for its cytotoxic properties against various cell lines .

Case Studies

- Insect Repellent Study : A study conducted on the efficacy of HCA-derived enol phosphates found them to be effective against mosquito species. The results indicated that these compounds could be developed into commercial insect repellents due to their favorable activity profiles .

- Toxicological Assessment : A comprehensive toxicological evaluation revealed that exposure to HCA resulted in significant cytotoxicity in cultured human cells. The study assessed cell viability and apoptosis rates following exposure to varying concentrations of HCA, confirming its potential health hazards .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of hexachloroacetone (HCA) relevant to experimental design?

HCA (C₃Cl₆O, MW 264.75) is highly chlorinated, with a boiling point of ~113°C and low water solubility. Its log Kow (~3.49) suggests moderate hydrophobicity, influencing solvent selection in synthesis (e.g., acetonitrile or aprotic solvents) and environmental mobility . Safety protocols must address acute oral toxicity (Category 4) and aquatic hazards (Chronic Category 2) .

Q. How is HCA utilized as a reagent in organic synthesis?

HCA acts as a C2 synthon in heterocycle formation. For example, reacting HCA with 2-aminobenzenethiol in water (50°C, 2.5:1 molar ratio) yields 2,2'-bibenzothiazole derivatives with up to 75% yield. Optimization involves adjusting reaction time (120–180 minutes) and monitoring via TLC/GC-MS .

Q. What safety protocols are critical for handling HCA in laboratory settings?

Use PPE (gloves, respirators) and avoid dermal exposure. Store in sealed containers (UN2661, Packing Group III) under inert atmospheres. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How do solvent and catalyst choices affect HCA’s reduction kinetics?

HCA reduction by dihydropyridines in acetonitrile follows pseudo-first-order kinetics. Protic solvents (e.g., methanol) are unsuitable due to side reactions. Catalysts like zinc ions decrease reaction rates by forming complexes with dihydronicotinamides (k reduced by ~7×). Activation energies range from 5.2–7.2 kcal/mol, lower than NaBH₄-mediated reductions .

| Catalyst/Solvent | Rate Constant (k, s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| 3-Carbamoyl-dihydropyridine (ACN) | 1.5×10⁻⁴ | 5.2 ± 0.6 |

| 3-Cyano-dihydropyridine (ACN) | 1.2×10⁻⁴ | 7.2 ± 0.6 |

| Zn²⁺-mediated (ACN) | 2.1×10⁻⁵ | N/A |

Q. What methodologies quantify HCA’s environmental persistence and bioaccumulation?

Calculate soil mobility using log Kow-derived Koc (estimated 1,886) via regression models. Bioaccumulation potential (BCF ≈ 264) is derived from log Kow and OECD guidelines. Degradation studies require GC-ECD or LC-MS to track HCA and metabolites (e.g., trichloroacetic acid) under UV/ozone exposure .

Q. How can differential ion mobility spectrometry (DMS) detect HCA in air samples?

DMS identifies HCA via monomer/dimer peaks (Cl⁻ adducts) and fragmentation patterns. Calibrate using HCA standards (1–100 ppm) in nitrogen carrier gas. Interference from CCl₄ is resolved by adjusting compensation voltage (Vc) and RF field strength .

Q. What experimental designs assess HCA’s mutagenicity in Ames tests?

Use TA98 and TA100 Salmonella strains with/without metabolic activation. HCA (10–100 µg/plate) induces revertant colonies 5–10× above spontaneous rates. Exclude solvents (e.g., DMSO) to avoid false negatives. Compare plasmid-containing vs. plasmid-free strains to confirm genotoxicity mechanisms .

Q. Contradictions and Analytical Challenges

Q. How to resolve discrepancies in HCA’s catalytic fluorination efficiency?

Conflicting reports on Cr/Ni catalyst performance arise from HF purity and reaction phase (gas vs. liquid). Gas-phase fluorination (200–300°C) achieves higher HFA yields but risks side products (e.g., hexafluoropropylene oxide). Validate via in situ FTIR and post-reaction GC-MS .

Q. Why do computational models underestimate HCA’s soil adsorption?

Predicted Koc (1,886) may not account for HCA’s dipole interactions with organic matter. Experimental Koc values (via batch sorption assays) often exceed models by 20–30%. Include soil organic carbon (SOC) and clay content in regression analyses .

Q. Methodological Recommendations

- Synthesis Optimization : Use DoE (Design of Experiments) to vary HCA stoichiometry, solvent polarity, and temperature .

- Toxicity Testing : Combine Ames tests with comet assays to evaluate DNA damage in human cell lines .

- Environmental Monitoring : Deploy passive samplers with Tenax® tubes for long-term HCA vapor detection .

Propiedades

IUPAC Name |

1,1,1,3,3,3-hexachloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJXGHGHTWFZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6O | |

| Record name | HEXACHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021601 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachloroacetone appears as a yellow-colored liquid. Slightly soluble in water and denser than water. Vapors are much heavier than air. Irritates skin and eyes. May be toxic by ingestion or inhalation. Used to make other chemicals., Liquid, Yellow liquid; [Hawley] | |

| Record name | HEXACHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

202-204 °C | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in water; sol in acetone, MISCIBLE WITH ALIPHATIC HYDROCARBONS, VEGETABLE OILS, 2-PROPANOL AT 25 °C, MISCIBLE WITH METHANOL, AROMATIC HYDROCARBONS, MONOCHLOROBENZENE, ISOPROPANOL AT 25 °C, Sol in benzene | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.444 AT 12 °C/12 °C | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.2 (AIR= 1) | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.12 [mmHg], 0.376 MM HG AT 20 °C | |

| Record name | Hexachloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical product contains ... 4% pentachloroacetone & 8% compounds of higher boiling points. | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

VERY LIGHT YELLOW LIQUID | |

CAS No. |

116-16-5 | |

| Record name | HEXACHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXACHLOROACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU0LGU279Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2 °C, MP: 15 °C /HEXACHLOROACETONE HYDRATE/ | |

| Record name | HEXACHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.